

# Application of Mass Spectrometry for Identifying Metabolites of "Sativol"

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

"Sativol" is a brand name associated with products derived from Cannabis sativa. As such, the primary active constituents are cannabinoids, most notably delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). Understanding the metabolism of these compounds is crucial for drug development, pharmacokinetic studies, and toxicological assessments. Mass spectrometry, particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS), offers unparalleled sensitivity and selectivity for the identification and quantification of cannabinoid metabolites in biological matrices.[1][2][3][4] This document provides detailed protocols and data for the application of mass spectrometry in identifying the metabolites of the primary components of "Sativol."

The major metabolic pathways for THC and CBD involve hydroxylation followed by oxidation to form carboxylic acids.[5][6][7][8] These phase I metabolites can then be conjugated with glucuronic acid to form more water-soluble phase II metabolites for excretion.[6][8] The primary metabolites of THC are 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (THC-COOH).[6][7][8] For CBD, key metabolites include 7-hydroxy-CBD (7-OH-CBD) and 7-nor-9-carboxy-CBD (7-COOH-CBD).





# Data Presentation: Quantitative Analysis of Cannabinoids and Metabolites

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of key cannabinoids and their metabolites in biological matrices.

Table 1: Quantitative LC-MS/MS Parameters for Cannabinoids and Metabolites in Whole Blood

| Analyte                 | Linear Range (µg/L) | Limit of<br>Quantification<br>(LOQ) (µg/L) | Reference |
|-------------------------|---------------------|--|-----------|
| Δ <sup>9</sup> -THC     | 0.5 - 100           | 0.5  | [9]       |
| 11-OH-THC               | 0.5 - 50            | 0.5  | [9]       |
| THC-COOH                | 0.5 - 100           | 0.5  | [9]       |
| CBD                     | 0.5 - 50            | 0.5  | [9]       |
| CBN                     | 0.5 - 50            | 0.5  | [9]       |
| THC-Glucuronide         | 0.5 - 50            | 0.5  | [9]       |
| THCCOOH-<br>Glucuronide | 5 - 500             | 5  | [9]       |
| CBG                     | 1 - 50              | 1  | [9]       |
| THCV                    | 1 - 50              | 1  | [9]       |
| тнсусоон                | 1 - 50              | 1  | [9]       |

Table 2: Quantitative GC-MS Parameters for Cannabinoids and Metabolites in Urine



| Analyte   | Linear Range<br>(ng/mL) | Limit of<br>Quantification<br>(LOQ) (ng/mL) | Reference |
|-----------|-------------------------|---|-----------|
| THC       | 1 - 400                 | 1   | [10][11]  |
| CBD       | 1 - 400                 | 1   | [10][11]  |
| CBN       | 5 - 400                 | 5   | [10][11]  |
| 11-OH-THC | 5 - 400                 | 5   | [10][11]  |
| THC-COOH  | 10 - 400                | 10  | [10][11]  |

## **Experimental Protocols**

## Protocol 1: LC-MS/MS Analysis of Cannabinoid Metabolites in Whole Blood

This protocol details a method for the sensitive and specific quantification of THC, its phase I and II metabolites, and other minor cannabinoids in whole blood.[9]

- 1. Sample Preparation: Disposable Pipette Extraction (DPX)
- To 200 μL of whole blood, add an appropriate internal standard solution.
- Add 200 µL of acetonitrile and vortex to precipitate proteins.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Perform DPX using a weak anion exchange sorbent.
- Elute the analytes with an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.



- 2. Liquid Chromatography
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
  up to a high percentage of mobile phase B to elute the lipophilic cannabinoids.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40°C.
- 3. Mass Spectrometry
- Ionization: Electrospray Ionization (ESI) in negative mode.
- Mode: Scheduled Multiple Reaction Monitoring (MRM).
- Monitor at least two MRM transitions for each analyte for confident identification and quantification.

## Protocol 2: GC-MS Analysis of Cannabinoid Metabolites in Urine

This protocol describes the analysis of cannabinoids and their metabolites in urine, which often requires a hydrolysis step to cleave glucuronide conjugates, followed by derivatization to improve volatility for GC-MS analysis.[12][13][14]

- 1. Sample Preparation: Hydrolysis, Liquid-Liquid Extraction, and Derivatization
- To 1 mL of urine, add an appropriate internal standard.
- Add β-glucuronidase enzyme to hydrolyze the conjugated metabolites. Incubate as per the enzyme manufacturer's instructions (e.g., at 60°C for 2 hours).[13]



- Adjust the pH of the sample to be acidic.
- Perform liquid-liquid extraction (LLE) using a non-polar organic solvent such as a hexane/ethyl acetate mixture.[15]
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in an appropriate solvent and add a derivatizing agent such as BSTFA with 1% TMCS.[13]
- Heat the sample to complete the derivatization reaction (e.g., 70°C for 30 minutes).[13]
- 2. Gas Chromatography
- Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm).
- · Carrier Gas: Helium.
- Inlet Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.
- 3. Mass Spectrometry
- Ionization: Electron Ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity.

### **Visualizations**





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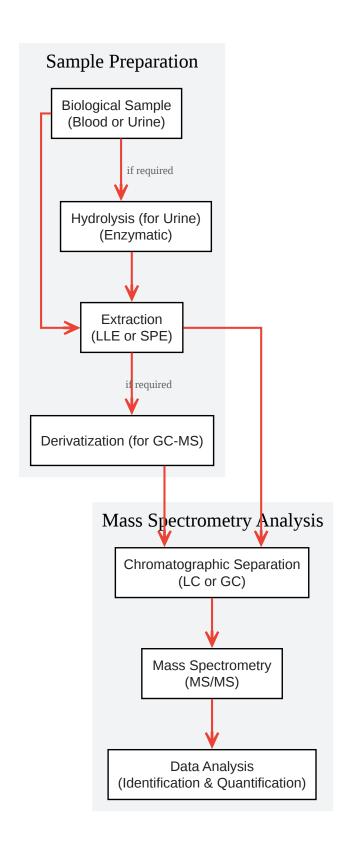
Caption: Metabolic pathway of  $\Delta^9$ -THC.



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Caption: Metabolic pathway of CBD.





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Caption: Experimental workflow for metabolite identification.



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